molecular formula C19H20N4O B14690027 Benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(3-(dimethylamino)propyl)- CAS No. 32701-02-3

Benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(3-(dimethylamino)propyl)-

Cat. No.: B14690027
CAS No.: 32701-02-3
M. Wt: 320.4 g/mol
InChI Key: SVKRVMHGQONCKI-UHFFFAOYSA-N
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Description

Benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(3-(dimethylamino)propyl)- is a heterocyclic compound that belongs to the class of benzimidazoquinazolinones. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzimidazo(2,1-b)quinazolin-12(6H)-one derivatives can undergo oxidation reactions, often leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino propyl side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinazolinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzimidazoquinazolinones depending on the nucleophile used.

Scientific Research Applications

Benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(3-(dimethylamino)propyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties. It has shown promise in inhibiting the growth of cancer cells and pathogens.

Mechanism of Action

The mechanism of action of benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(3-(dimethylamino)propyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4-ones: These compounds share a similar core structure and exhibit comparable biological activities.

    Benzimidazoles: Another class of heterocyclic compounds with similar pharmacological properties.

    Quinoxalines: These compounds also possess a fused ring system and are studied for their biological activities.

Uniqueness

Benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(3-(dimethylamino)propyl)- is unique due to its specific substitution pattern and the presence of the dimethylamino propyl side chain, which can enhance its biological activity and selectivity towards certain molecular targets.

Properties

CAS No.

32701-02-3

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

6-[3-(dimethylamino)propyl]benzimidazolo[2,1-b]quinazolin-12-one

InChI

InChI=1S/C19H20N4O/c1-21(2)12-7-13-22-16-10-5-6-11-17(16)23-18(24)14-8-3-4-9-15(14)20-19(22)23/h3-6,8-11H,7,12-13H2,1-2H3

InChI Key

SVKRVMHGQONCKI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2N3C1=NC4=CC=CC=C4C3=O

Origin of Product

United States

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